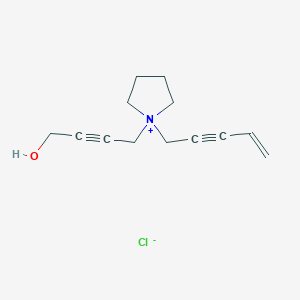![molecular formula C12H14Cl2N2O5S B14199888 Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- CAS No. 851112-35-1](/img/structure/B14199888.png)
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- is a complex organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by the presence of two 3-chloro-1-oxopropylamino groups attached to the benzene ring at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- typically involves the sulfonation of benzene followed by the introduction of the 3-chloro-1-oxopropylamino groups. The sulfonation process is carried out using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring. The subsequent steps involve the reaction of the sulfonated benzene with 3-chloro-1-oxopropylamine under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is also common in industrial production to remove impurities and obtain a high-quality compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various industries .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The presence of the 3-chloro-1-oxopropylamino groups allows the compound to form strong interactions with its targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.
p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in chemical analysis.
Uniqueness
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- is unique due to the presence of two 3-chloro-1-oxopropylamino groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
851112-35-1 |
|---|---|
Molekularformel |
C12H14Cl2N2O5S |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
2,4-bis(3-chloropropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H14Cl2N2O5S/c13-5-3-11(17)15-8-1-2-10(22(19,20)21)9(7-8)16-12(18)4-6-14/h1-2,7H,3-6H2,(H,15,17)(H,16,18)(H,19,20,21) |
InChI-Schlüssel |
PXHKFUZNGBZYFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)NC(=O)CCCl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
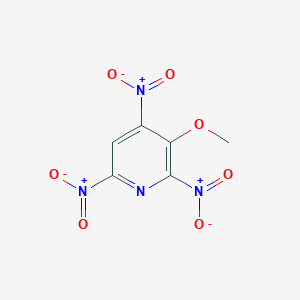
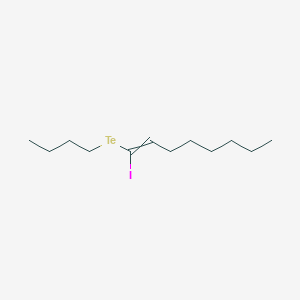
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
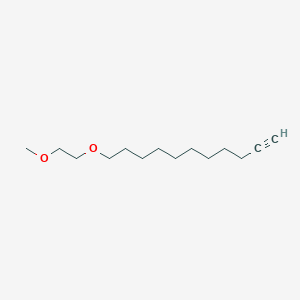
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


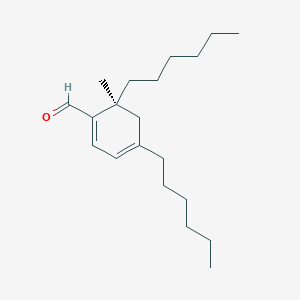
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
